molecular formula C14H23N3 B1591811 [4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine CAS No. 884507-52-2

[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine

Cat. No.: B1591811
CAS No.: 884507-52-2
M. Wt: 233.35 g/mol
InChI Key: AQLZGQUKWNQYPH-UHFFFAOYSA-N
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Description

[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine is a useful research compound. Its molecular formula is C14H23N3 and its molecular weight is 233.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Significance

1,4-Diazepines, which include structures related to 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine, are significant for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities. These compounds are actively synthesized and modified to enhance their biological effectiveness and reduce potential side effects. The synthetic pathways and reactivity of these compounds are crucial for developing new drugs with improved pharmacological profiles. The review by Rashid et al. (2019) emphasizes the synthetic schemes and biological aspects of 1,4-diazepine derivatives, highlighting their potential use in pharmaceutical industries due to their significant biological activities (Rashid et al., 2019).

Environmental Impact and Transformation

Research on environmental contaminants also touches upon related compounds, assessing their presence in wastewater and surface water, and their fate during water treatment processes. Studies aim to understand how these compounds, once released into the environment, undergo transformation and degradation, impacting water quality and aquatic life. Kosjek et al. (2012) provide insights into the occurrence, persistence, and transformation of benzodiazepine derivatives in the environment, indicating the need for effective water treatment solutions to address the contamination by these persistent pharmaceutical compounds (Kosjek et al., 2012).

Properties

IUPAC Name

[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-16-7-2-8-17(10-9-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLZGQUKWNQYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594627
Record name 1-{4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-52-2
Record name 1-{4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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